1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-
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Overview
Description
1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- is a heterocyclic organic compound that features an imidazole ring substituted with a 4-fluorophenyl group and a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 4-(methylthio)benzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4-methyl-: A simpler imidazole derivative with a methyl group at the 4-position.
4-(4-Fluorophenyl)imidazole: An imidazole derivative with a 4-fluorophenyl group but lacking the 4-(methylthio)phenyl group.
Uniqueness
1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- is unique due to the presence of both the 4-fluorophenyl and 4-(methylthio)phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
578727-01-2 |
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Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)imidazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-15-8-6-14(7-9-15)19-11-18-10-16(19)12-2-4-13(17)5-3-12/h2-11H,1H3 |
InChI Key |
VZESPIPYNCRIEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=NC=C2C3=CC=C(C=C3)F |
Origin of Product |
United States |
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